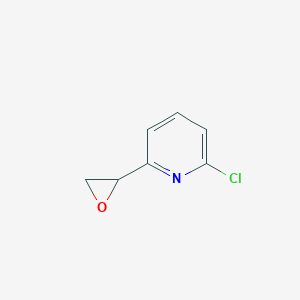

2-Chloro-6-(oxiran-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-(oxiran-2-yl)pyridine is a compound that belongs to the class of organic chemicals known as heterocyclic compounds. These compounds contain a ring structure that includes at least one atom other than carbon. The specific structure of 2-Chloro-6-(oxiran-2-yl)pyridine is not detailed in the provided papers, but it can be inferred that it includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and an oxirane (epoxide) group, which is a three-membered cyclic ether.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-Chloro-6-(oxiran-2-yl)pyridine, they do provide insights into related compounds. For instance, the synthesis of pyridine-2,6-dicarboxamide oxime is described, involving characterizations such as 1H NMR and FTIR spectroscopy . This suggests that similar analytical techniques could be employed in the synthesis and characterization of 2-Chloro-6-(oxiran-2-yl)pyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various methods. For example, the crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride was determined by X-ray diffraction . This indicates that X-ray diffraction could be a valuable tool in analyzing the molecular structure of 2-Chloro-6-(oxiran-2-yl)pyridine.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Chloro-6-(oxiran-2-yl)pyridine. However, the study of 2-Chloro-6-(trifluoromethyl)pyridine includes spectroscopic properties and DNA interaction, which implies that 2-Chloro-6-(oxiran-2-yl)pyridine could also interact with biological molecules and may have potential antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-(oxiran-2-yl)pyridine can be inferred from related studies. For instance, the investigation of 2-Chloro-6-(trifluoromethyl)pyridine involved characterizing the compound using FT-IR, 1H, and 13C NMR spectroscopy, and computational methods such as DFT were used to predict vibrational frequencies, chemical shifts, and thermodynamic properties . These techniques could similarly be applied to 2-Chloro-6-(oxiran-2-yl)pyridine to deduce its properties.

Scientific Research Applications

Synthesis and Coordination Chemistry

2-Chloro-6-(oxiran-2-yl)pyridine derivatives serve as versatile ligands in coordination chemistry, offering unique properties for the synthesis of luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical behaviors. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been highlighted for their luminescent properties in biological sensing and their iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).

Supramolecular Architectures

The compound has been instrumental in the rapid synthesis of pyridine-based hydrazone derivatives, which exhibit remarkable non-covalent directional interactions crucial for materials architecture. These interactions, particularly hydrogen bonding, play a significant role in the structural stabilization of supramolecular architectures (Khalid et al., 2021).

Catalytic Applications

2-Chloro-6-(oxiran-2-yl)pyridine derivatives have found use in catalysis, particularly in the cyanosilylation of imines and the ring-opening reactions of oxiranes and thiiranes. The use of Co(3+)-centered complexes as building blocks for assembling heterobimetallic complexes demonstrates the compound's utility in promoting metal-selective catalytic reactions (Mishra et al., 2009).

Modular Synthesis

The compound facilitates a modular and practical approach to the synthesis of 6-substituted pyridin-3-yl C-nucleosides, showcasing its utility in creating diverse and potentially biologically active molecules. This synthesis pathway highlights the compound's role in generating nucleoside analogues through palladium-catalyzed cross-coupling reactions (Joubert et al., 2007).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H319, and H332 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, and harmful if inhaled, respectively .

properties

IUPAC Name |

2-chloro-6-(oxiran-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSOPDUOZOVCAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(oxiran-2-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)